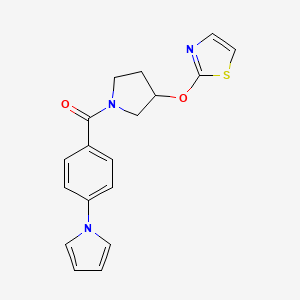

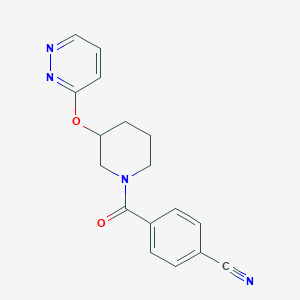

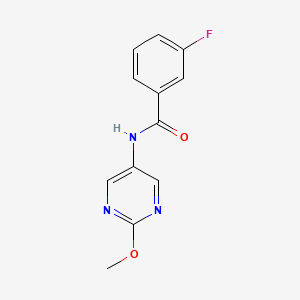

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine” is a chemical compound with the molecular formula C18H15FN2O3S . It has an average mass of 358.387 Da and a monoisotopic mass of 358.078735 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-arylethynylsulfonamides have been oxidized into N-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (DMSO) as both an oxidant and solvent with microwave assistance . DFT calculations indicate that DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums to trigger the reaction .科学的研究の応用

Catalytic Applications

Catalytic processes play a crucial role in the efficient synthesis of oxazolidinones, a class of compounds with various applications. For instance, the study by Osberger and White (2014) highlights a Pd(II)/bis-sulfoxide/Brønsted acid catalyzed allylic C–H oxidation reaction that facilitates the synthesis of oxazolidinones from N-Boc amines. This method provides a new route to oxazolidinones with good yields and excellent diastereoselectivities, showcasing the potential of such catalysts in enhancing regioselectivity and yield in organic synthesis (Thomas J Osberger, M. White, 2014).

Synthesis of Complex Molecules

The synthesis of complex molecules, especially those with potential biological activity, often requires precise control over the stereochemistry and functional group introduction. A study by Olivares-Romero et al. (2012) on the asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes demonstrates the utility of such catalysts in achieving high stereocontrol. This method allows for the efficient synthesis of oxaziridines and showcases the role of the sulfonyl group as an effective directing group (J. L. Olivares‐Romero, Zhi Li, Hisashi Yamamoto, 2012).

Material Science

In material science, the development of new materials with tailored properties is of paramount importance. The study by Sun et al. (2015) explores the use of various amines as nucleophilic hardeners for bis-benzoxazine monomers, leading to improved thermosetting resins with enhanced chemical structure, material properties, and processability. This research highlights the potential of using sophisticated organic molecules in the development of new materials with specific desired properties (JiaQin Sun, Wei Wei, Yazhen Xu, Jiehao Qu, Xiangdong Liu, T. Endo, 2015).

Safety And Hazards

The safety data sheet for 1-Ethynyl-4-fluorobenzene, a related compound, indicates that it is a flammable solid and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-phenyl-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-2-12-20-17-18(21-16(24-17)13-6-4-3-5-7-13)25(22,23)15-10-8-14(19)9-11-15/h2-11,20H,1,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVKSKXREFGSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(5-chloro-2-methylphenyl)triazol-4-amine](/img/structure/B2576797.png)

![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)

![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)

![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)